2,2'-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole)
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Overview
Description
2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) typically involves the reaction of appropriate thiadiazole precursors with sulfur sources under controlled conditions. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired tetrasulfane linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the tetrasulfane linkage, leading to the formation of thiols and disulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial and anticancer activities.
Materials Science: Due to its unique structural properties, the compound is used in the development of advanced materials, including polymers and nanomaterials.
Chemical Sensors: The compound’s reactivity makes it suitable for use in chemical sensors for detecting sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) involves its interaction with biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Disulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole)
- 2,2’-(Trisulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole)
- 2,2’-(Tetrasulfane-1,4-diyl)bis(5-ethyl-1,3,4-thiadiazole)
Uniqueness
2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) is unique due to its tetrasulfane linkage, which imparts distinct chemical and biological properties. This linkage enhances the compound’s reactivity and potential for forming covalent bonds with biological molecules, making it a valuable candidate for various applications .
Properties
CAS No. |
184642-14-6 |
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Molecular Formula |
C6H6N4S6 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)tetrasulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H6N4S6/c1-3-7-9-5(11-3)13-15-16-14-6-10-8-4(2)12-6/h1-2H3 |
InChI Key |
IJMXYWVDDLINJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SSSSC2=NN=C(S2)C |
Origin of Product |
United States |
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